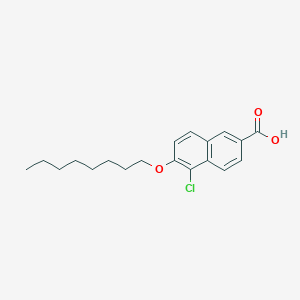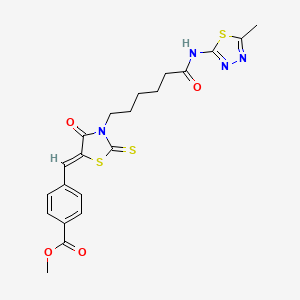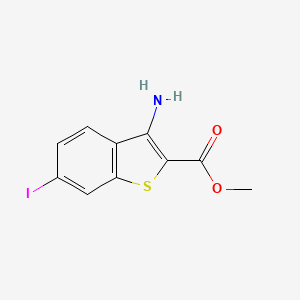![molecular formula C17H16BrN5O2S2 B2583560 N-(4-bromophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223924-45-5](/img/structure/B2583560.png)
N-(4-bromophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C17H16BrN5O2S2 and its molecular weight is 466.37. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of various heterocyclic compounds, including those similar in structure to the specified chemical compound, has been explored for their potential antibacterial activities. For instance, a series of compounds have been prepared and tested for antibacterial activity against common bacterial strains such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. The structures of these compounds were confirmed by elemental and spectral analysis, indicating a broad interest in the development of novel antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Antimicrobial and Antifungal Activities
Research on thiazolo[4,5-d]pyrimidine derivatives, including compounds with similar frameworks, has shown significant antimicrobial and antifungal potencies. For example, some derivatives have been evaluated for in vitro antimicrobial activity, demonstrating effectiveness against bacterial strains like E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Synthesis of Heterocyclic Compounds with Potential Antimicrobial Properties
The exploration of novel heterocyclic compounds incorporating antipyrine moiety has been conducted, leading to the synthesis of new compounds with potential antimicrobial properties. These compounds have been tested and evaluated as antimicrobial agents, showcasing the continuous search for new therapeutic agents in combating microbial resistance (Bondock, Rabie, Etman, & Fadda, 2008).
Antitumor and Analgesic Activities
Further research into the structural modification of similar compounds has revealed potential antitumor and analgesic activities. Such studies are pivotal in identifying new therapeutic agents for the treatment of cancer and pain management, highlighting the diverse applications of these chemical frameworks (Gopa, Porchezhian, & Sarma, 2001).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2S2/c18-11-1-3-12(4-2-11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-5-7-26-8-6-22/h1-4,10H,5-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHALNIWVUHKRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)cyclopentanone](/img/structure/B2583480.png)

![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B2583484.png)
![1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2583485.png)
![6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2583487.png)
![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)
![[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B2583491.png)
![N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2583493.png)


![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)